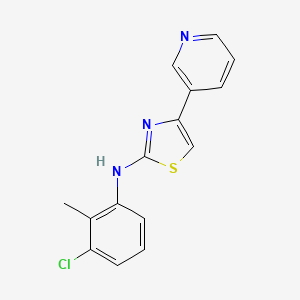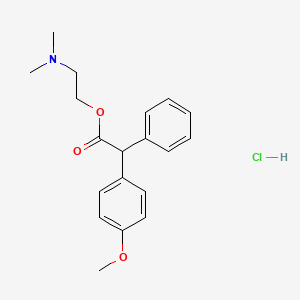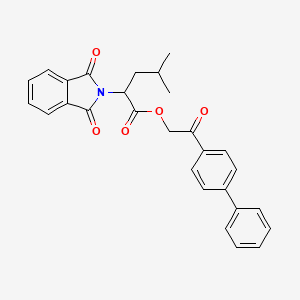
N-(4-methylphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride
Vue d'ensemble
Description
N-(4-methylphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride, commonly known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been gaining popularity in the recreational drug market. However, MPHP has also been studied for its potential scientific research applications. In
Mécanisme D'action
The exact mechanism of action of MPHP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the brain, which can result in a range of effects such as euphoria, increased energy, and heightened mood.
Biochemical and Physiological Effects
MPHP has been shown to have a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It can also cause dilation of the pupils, dry mouth, and decreased appetite. In addition, MPHP has been found to have anxiogenic effects, which can lead to increased anxiety and paranoia in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
MPHP has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have a high affinity for the dopamine transporter, which makes it useful for studying the role of dopamine in the brain. However, MPHP also has some limitations. It is a psychoactive substance, which means that it can be difficult to control for its effects in animal models. In addition, its effects on the brain can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research on MPHP. One area of interest is its potential use as a treatment for depression and other mood disorders. MPHP has been shown to have antidepressant effects in animal models, and further research is needed to explore its potential as a therapeutic agent. Another area of interest is the role of MPHP in addiction and substance abuse. MPHP has been shown to have addictive properties, and further research is needed to understand the mechanisms underlying its addictive potential. Finally, there is a need for more research on the long-term effects of MPHP use, both in terms of its effects on the brain and its potential for harm to human health.
Conclusion
In conclusion, N-(4-methylphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride, or MPHP, is a synthetic compound that has potential scientific research applications. It has been shown to interact with the dopamine transporter and stimulate the release of dopamine, norepinephrine, and serotonin in the brain. MPHP has several advantages as a research tool, including its ease of synthesis and high affinity for the dopamine transporter. However, it also has limitations, including its psychoactive properties and complex effects on the brain. Further research is needed to explore the potential therapeutic uses of MPHP, as well as its potential for harm to human health.
Applications De Recherche Scientifique
MPHP has been studied for its potential use as a research tool in neuroscience and pharmacology. It has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. MPHP has also been found to stimulate the release of dopamine, norepinephrine, and serotonin in the brain. These effects make MPHP a useful tool for studying the role of these neurotransmitters in the brain.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-13-5-7-15(8-6-13)17-16(19)9-11-18-10-3-4-14(2)12-18;/h5-8,14H,3-4,9-12H2,1-2H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKUMWYCVVQBIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxamide](/img/structure/B3944555.png)
![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3944561.png)

![4-[(2-aminoethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B3944575.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3944592.png)
![1-(4-bromophenyl)-3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3944599.png)

![N-[(cyclohexylamino)carbonothioyl]norvaline](/img/structure/B3944607.png)

![N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B3944627.png)
![N-(4-chlorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3944640.png)
![methyl 2-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3944642.png)

